Pentanesulfonyl fluoride, 5-fluoro- Pentanesulfonyl fluoride, 5-fluoro-
Brand Name: Vulcanchem
CAS No.: 372-99-6
VCID: VC17977844
InChI: InChI=1S/C5H10F2O2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2
SMILES:
Molecular Formula: C5H10F2O2S
Molecular Weight: 172.20 g/mol

Pentanesulfonyl fluoride, 5-fluoro-

CAS No.: 372-99-6

Cat. No.: VC17977844

Molecular Formula: C5H10F2O2S

Molecular Weight: 172.20 g/mol

* For research use only. Not for human or veterinary use.

Pentanesulfonyl fluoride, 5-fluoro- - 372-99-6

Specification

CAS No. 372-99-6
Molecular Formula C5H10F2O2S
Molecular Weight 172.20 g/mol
IUPAC Name 5-fluoropentane-1-sulfonyl fluoride
Standard InChI InChI=1S/C5H10F2O2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2
Standard InChI Key VQSHEUCJEAGJCN-UHFFFAOYSA-N
Canonical SMILES C(CCF)CCS(=O)(=O)F

Introduction

Chemical Identification and Structural Characteristics

Basic Identifiers

5-Fluoropentane-1-sulfonyl fluoride is systematically named 5-fluoropentane-1-sulfonyl fluoride, with the molecular formula C₅H₁₀F₂O₂S and a molecular weight of 188.18 g/mol (calculated from atomic masses) . The compound’s structure consists of a linear pentane chain with a fluorine atom at the terminal carbon (C5) and a sulfonyl fluoride (-SO₂F) group at the first carbon (C1). Key identifiers include:

PropertyValueSource
CAS Number372-99-6
Synonyms5-Fluoro-pentane-1-sulfonyl fluoride
Molecular FormulaC₅H₁₀F₂O₂S
Exact Mass188.007 g/mol

The sulfonyl fluoride group confers electrophilic reactivity, making the compound susceptible to nucleophilic substitution reactions, particularly with water or amines .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-fluoropentane-1-sulfonyl fluoride likely follows a two-step process analogous to other sulfonyl fluorides:

  • Sulfonation of Pentane:
    Pentane is sulfonated using chlorosulfonic acid (HSO₃Cl) to form 1-pentanesulfonyl chloride. Fluorination at the fifth carbon is achieved via free-radical halogenation using a fluorine source (e.g., F₂ gas or Selectfluor®) .

  • Halide Exchange:
    The sulfonyl chloride intermediate undergoes fluoride substitution using potassium fluoride (KF) or potassium bifluoride (KHF₂) in a polar aprotic solvent (e.g., acetonitrile) .

C5H11SO2Cl+KFC5H11SO2F+KCl\text{C}_5\text{H}_{11}\text{SO}_2\text{Cl} + \text{KF} \rightarrow \text{C}_5\text{H}_{11}\text{SO}_2\text{F} + \text{KCl}

This method mirrors the synthesis of methanesulfonyl fluoride, where chloride-to-fluoride exchange achieves high yields under controlled conditions .

Physical and Chemical Properties

Physicochemical Data

While experimental data for 5-fluoropentane-1-sulfonyl fluoride are sparse, its properties can be inferred from related compounds:

Property5-Fluoropentane-1-sulfonyl FluorideMethanesulfonyl Fluoride
Density~1.3–1.5 g/cm³ (estimated)1.427 g/mL
Boiling Point~200–220°C (estimated)123–124°C
SolubilityReacts with waterReacts with water
Vapor PressureLow (similar to MSF)19.2 mmHg at 25°C

The compound is expected to be a hygroscopic liquid at room temperature, releasing toxic hydrogen fluoride (HF) and sulfur oxides (SOₓ) upon hydrolysis . Its refractive index and logP (octanol-water partition coefficient) are estimated at 1.40–1.45 and 2.7–3.0, respectively, indicating moderate lipophilicity .

Reactivity and Functional Applications

Chemical Reactivity

The sulfonyl fluoride group (-SO₂F) is highly electrophilic, enabling reactions with nucleophiles such as:

  • Water: Hydrolysis to 5-fluoropentanesulfonic acid and HF .

  • Amines: Formation of sulfonamides, useful in peptide synthesis .

  • Alcohols: Generation of sulfonate esters under basic conditions .

Comparative Analysis with Related Compounds

CompoundStructural FeaturesKey Differences
Methanesulfonyl Fluoride-SO₂F attached to methaneSmaller size, higher volatility
5-Fluoro-2-methylbenzene-1-sulfonyl FluorideAromatic ring, methyl groupEnhanced stability, varied reactivity
1-Hexanesulfonyl FluorideLonger carbon chain (C6)Lower solubility, higher boiling point

The pentane backbone and terminal fluorine in 5-fluoropentane-1-sulfonyl fluoride balance reactivity and lipophilicity, making it distinct from shorter-chain or aromatic analogs .

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